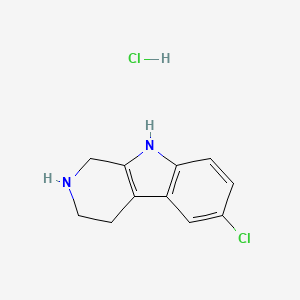

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2 and a molecular weight of 243.13 . It is used for proteomics research . It is a derivative of beta-carboline, which is an alkaloid chemically related to tryptamines .

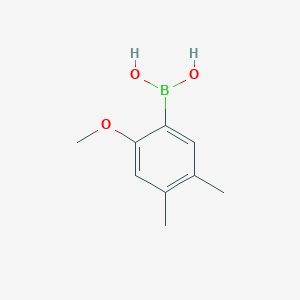

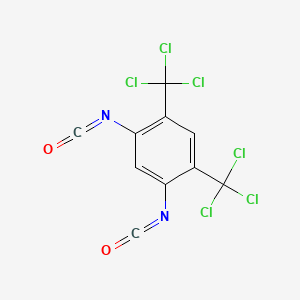

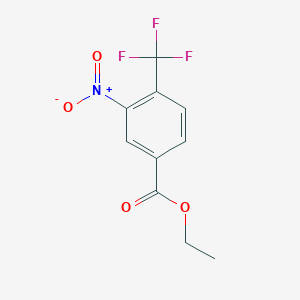

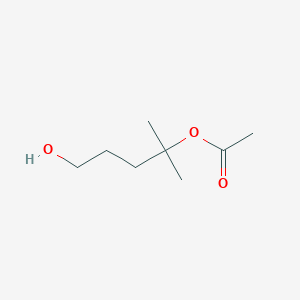

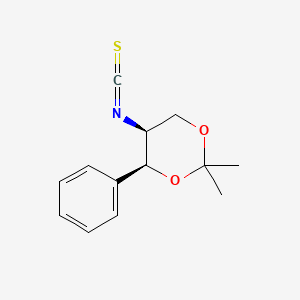

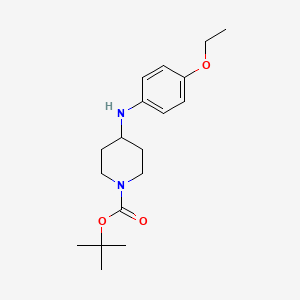

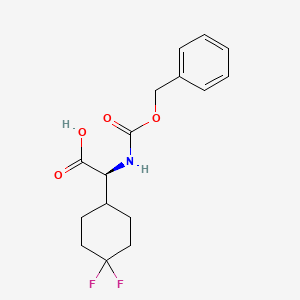

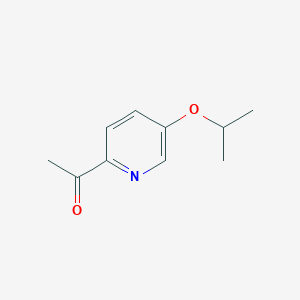

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C1CNCC2=C1C3=C (N2)C=CC (=C3)Cl.Cl .Physical And Chemical Properties Analysis

The molecular weight of this compound is 243.13, and its molecular formula is C11H12Cl2N2 . The compound is intended for research use only .Scientific Research Applications

Synthesis of Bioactive Molecules

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride: is utilized in the synthesis of various bioactive molecules. Its structure serves as a scaffold for creating compounds with potential sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial properties . This versatility makes it a valuable starting point for the development of new therapeutic agents.

Pharmacological Research

Derivatives of This compound are known as tryptolines, which exhibit a range of pharmacological activities. They act as competitive selective inhibitors of monoamine oxidase type A (MAO-A) and are potent reuptake inhibitors of serotonin and epinephrine . This makes them significant in the study of neurological disorders and depression.

Industrial Uses

In the industrial domain, This compound is primarily used as a pharmaceutical intermediate. It is involved in the synthesis of complex molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives .

Environmental Impact

The environmental impact of This compound is assessed based on its safety data sheets, which indicate precautionary measures for handling and disposal to prevent potential environmental hazards .

Safety and Handling

Proper safety and handling of This compound are essential due to its chemical properties. It requires storage under an inert atmosphere at room temperature and handling precautions to avoid ingestion, skin contact, or inhalation .

Synthesis Methods

The compound can be synthesized through various methods, including the Pictet–Spengler reaction starting from tryptophan derivatives, followed by specific ring closures and substitutions to introduce the chloro group .

Chemical Properties

This compound: has a molecular weight of 243.14 and is solid at room temperature. It is characterized by its IUPAC name and InChI key, which provide information about its molecular structure .

Mechanism of Action

While the specific mechanism of action for 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is not available, it’s worth noting that derivatives of tryptoline, a related compound, have a variety of pharmacological properties. Tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A). They are also potent reuptake inhibitors of serotonin and epinephrine, with a significantly greater selectivity for serotonin .

properties

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2.ClH/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10;/h1-2,5,13-14H,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZINTWDYEPHEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=CC(=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203352 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)

![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)

![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)